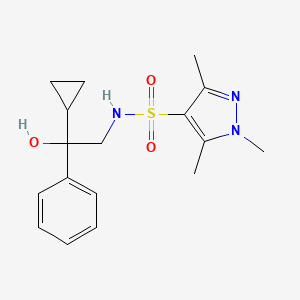

![molecular formula C8H11IO2 B2744147 Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 2288708-53-0](/img/structure/B2744147.png)

Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate” is an organic compound with the molecular formula C8H11IO2 . It has a molecular weight of 266.08 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate” consists of a bicyclic system with a carboxylate group attached to one of the bridgehead carbons . The other bridgehead carbon is attached to a methyl group via an iodine atom .Physical And Chemical Properties Analysis

“Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate” is a solid or semi-solid or liquid or lump . The compound should be stored in a cool place and kept away from heat/sparks/open flames/hot surfaces . The boiling point of the compound is not specified .Applications De Recherche Scientifique

Cyclopropene as C3 Synthesis Building Blocks

Methyl 3,3-dimethylcyclopropene-1-carboxylate has been utilized in [2+2] cycloaddition with enamines to yield 2-aminobicyclo [2.1.0] pentane derivatives. These compounds are then transformed into 3-cyclopentenols using dilute mineral acids, showcasing its role in creating complex organic structures (Franck-Neumann, Miesch, & Kempf, 1989).

Enantioselective C–H Functionalization of Bicyclo[1.1.1]pentanes

The enantioselective C–H functionalization of bicyclo[1.1.1]pentanes (BCPs) represents a novel approach to access chiral substituted BCPs. This method highlights the importance of BCPs in pharmaceutical and chemical research due to their metabolic stability and potential as bioisosteres (Garlets et al., 2020).

Aminoalkylation of [1.1.1]Propellane

A significant advancement in the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane has been reported. This method efficiently incorporates several pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, demonstrating the compound's utility in streamlining the synthesis of important building blocks (Hughes et al., 2019).

Radical Acylation of [1.1.1]Propellane with Aldehydes

A method for radical acylation of [1.1.1]propellane with aldehydes has been developed to provide straightforward access to bicyclo[1.1.1]pentane ketones. This process highlights the versatility of Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate in drug discovery and the synthesis of bioactive molecules (Li, Li, Xu, & Pan, 2022).

Safety and Hazards

“Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate” is classified as a potentially hazardous compound . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting the compound in eyes, on skin, or on clothing . The compound should be handled with appropriate protective equipment .

Mécanisme D'action

Target of Action

It’s known that this compound is used in the synthesis of 1,3-disubstituted bicyclo[111]pentanes (BCPs), which are an important class of bioisosteres with para-substituted aromatic rings .

Mode of Action

The compound is involved in a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction . This reaction involves radicals derived from diazo esters to perform an addition reaction onto [1.1.1]propellane to afford BCP radicals. Cross-coupling with a corresponding Breslow intermediate radical then forms a disubstituted BCP ketone .

Biochemical Pathways

The compound plays a crucial role in the synthesis of 1,3-disubstituted bcp ketones, which are known to interact with various biochemical pathways due to their bioisosteric nature .

Pharmacokinetics

The compound’s molecular weight (25205) and its solid physical form suggest that it may have certain pharmacokinetic properties that affect its bioavailability .

Result of Action

Its role in the synthesis of 1,3-disubstituted bcp ketones suggests that it may have significant effects at the molecular and cellular levels .

Action Environment

It’s recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c, suggesting that light, moisture, and temperature can affect its stability .

Propriétés

IUPAC Name |

methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IO2/c1-11-6(10)8-2-7(3-8,4-8)5-9/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNVINHCEPHKLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC(C1)(C2)CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2744067.png)

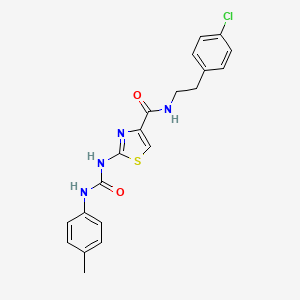

![6-chloro-N-[2-(naphthalen-1-yloxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2744069.png)

![5-bromo-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2744070.png)

![5-((2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2744074.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2744075.png)

![2-(6-Tert-butylpyridazin-3-yl)-5-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2744077.png)

![5-chloro-3-isopentylbenzo[d]oxazol-2(3H)-one](/img/structure/B2744079.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2744081.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2744086.png)